Regioisomeric Purity and Isomer Differentiation for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 422557-23-1)
Procurement of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine requires strict regioisomeric identity, as its positional analogs (e.g., 2-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, CAS 1049023-86-0) are distinct chemical entities with different CAS numbers, despite having identical molecular formulas . The target compound is unambiguously defined by its canonical SMILES string: `C1COCCC1OC2=CC(=CN=C2)Br` . This structural precision is critical; the 3-bromo substitution pattern imparts a unique electronic distribution on the pyridine ring, directly influencing its reactivity in palladium-catalyzed cross-coupling reactions. This is in contrast to the 2-bromo isomer, where the bromine is adjacent to the ring nitrogen and thus exhibits significantly different oxidative addition kinetics with Pd(0) catalysts.
| Evidence Dimension | Molecular Structure & Regiochemistry |
|---|---|
| Target Compound Data | Canonical SMILES: C1COCCC1OC2=CC(=CN=C2)Br |
| Comparator Or Baseline | 2-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 1049023-86-0) and 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 1036761-99-5) |
| Quantified Difference | Unique SMILES string and CAS registry number; distinct ¹H NMR and ¹³C NMR spectral fingerprints |
| Conditions | N/A (Structural identity) |
Why This Matters
This structural uniqueness is the primary basis for procurement; selecting the incorrect isomer will lead to a different reaction outcome and invalidate any structure-activity relationship (SAR) data.
